molecular formula C8H17NO2S B10968078 N-(4-methylcyclohexyl)methanesulfonamide

N-(4-methylcyclohexyl)methanesulfonamide

Cat. No.: B10968078
M. Wt: 191.29 g/mol
InChI Key: KVWFRFHLAHUTDH-UHFFFAOYSA-N
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Description

N-(4-methylcyclohexyl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-methylcyclohexyl)methanesulfonamide can be synthesized through the reaction of methanesulfonyl chloride with 4-methylcyclohexylamine. The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

CH3SO2Cl+C7H13NH2CH3SO2NHC7H13+HCl\text{CH}_3\text{SO}_2\text{Cl} + \text{C}_7\text{H}_{13}\text{NH}_2 \rightarrow \text{CH}_3\text{SO}_2\text{NH}\text{C}_7\text{H}_{13} + \text{HCl} CH3​SO2​Cl+C7​H13​NH2​→CH3​SO2​NHC7​H13​+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through crystallization or distillation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylcyclohexyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and alcohols can react with the sulfonamide group under basic conditions.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Corresponding substituted sulfonamides.

Scientific Research Applications

N-(4-methylcyclohexyl)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-methylcyclohexyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in microorganisms, leading to their growth inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methylcyclohexyl)methanesulfonamide is unique due to the presence of the 4-methylcyclohexyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to other sulfonamides .

Properties

Molecular Formula

C8H17NO2S

Molecular Weight

191.29 g/mol

IUPAC Name

N-(4-methylcyclohexyl)methanesulfonamide

InChI

InChI=1S/C8H17NO2S/c1-7-3-5-8(6-4-7)9-12(2,10)11/h7-9H,3-6H2,1-2H3

InChI Key

KVWFRFHLAHUTDH-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)NS(=O)(=O)C

Origin of Product

United States

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